Pyridine-4-sulfonyl chloride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

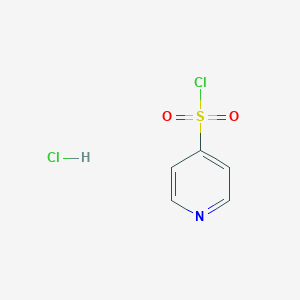

Pyridine-4-sulfonyl chloride hydrochloride is a useful research compound. Its molecular formula is C5H5Cl2NO2S and its molecular weight is 214.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

Pyridine sulfonyl chlorides, including Pyridine-4-sulfonyl chloride hydrochloride, serve as key intermediates in the synthesis of a wide range of organic compounds. For example, the reaction of pyridine-3-sulfonyl chloride with hydrazine yields hydrazides, which can be further converted into semicarbazides, hydrazones, and pyrazoles. These reactions are significant for the development of pharmaceuticals and agrochemicals due to the biological activity of the resulting compounds (Cremlyn et al., 1980).

Materials Science

In materials science, pyridine and sulfone moieties are incorporated into polymers to enhance their properties. A study by Xiao-Ling Liu et al. (2013) demonstrated the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone groups. These polymers exhibit high thermal stability, excellent mechanical properties, and low dielectric constants, making them suitable for high-performance applications in electronics and aerospace (Liu et al., 2013).

Catalysis

Sulfonic acid functionalized pyridinium chloride, a compound related to pyridine sulfonyl chlorides, has been utilized as an efficient catalyst in various organic transformations. For instance, it catalyzes the synthesis of hexahydroquinolines, a class of compounds with potential pharmacological activities, through a one-pot multi-component condensation reaction (Khazaei et al., 2013). Additionally, this catalyst has been used in the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, indicating its versatility and efficiency in facilitating complex chemical reactions (Moosavi‐Zare et al., 2013).

Analytical Applications

Pyridine sulfonyl chlorides can also find applications in analytical chemistry. For example, a study on the voltammetric analysis of pyridine-2-aldoxime methochloride utilized a poly(p-toluene sulfonic acid) modified electrode, highlighting the potential of pyridine sulfonic acid derivatives in developing sensitive and selective sensors for chemical analytes (Issac & Kumar, 2010).

Safety and Hazards

When handling pyridine-4-sulfonyl chloride hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It’s also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name |

pyridine-4-sulfonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h1-4H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDTZCIVBAUGNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621847 |

Source

|

| Record name | Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489430-50-4 |

Source

|

| Record name | Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

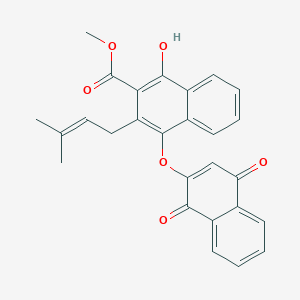

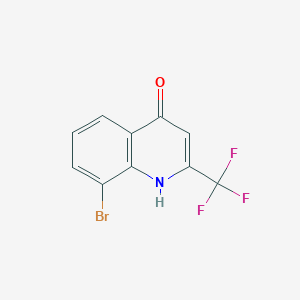

![7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B152734.png)